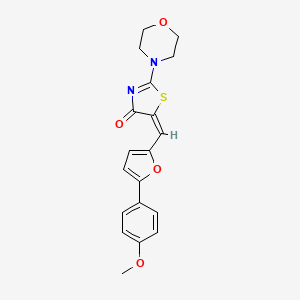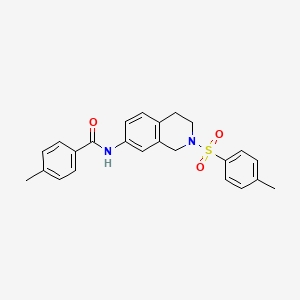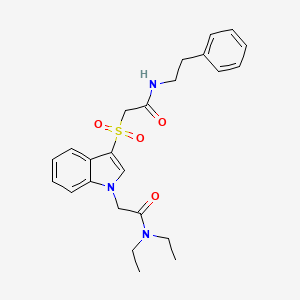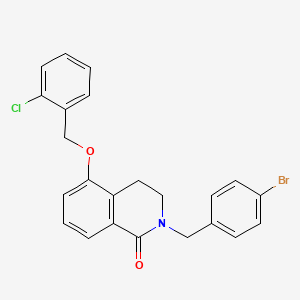
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, commonly known as MFT, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological properties. This compound has been synthesized using various methods and has shown potential in treating several diseases.
Mecanismo De Acción
The mechanism of action of MFT is not yet fully understood. However, it has been reported to inhibit various enzymes and signaling pathways involved in disease progression. MFT has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cancer progression. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, MFT has been reported to inhibit the activity of α-glucosidase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
MFT has shown remarkable biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MFT has also shown potential as an anti-inflammatory and antioxidant agent. In addition, MFT has been reported to improve cognitive function and memory in Alzheimer's disease models. Furthermore, MFT has shown potential in regulating blood glucose levels in diabetic models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFT has several advantages for lab experiments. It has shown remarkable biological properties, making it a potential candidate for drug development. MFT has also been synthesized using various methods, making it easily accessible for researchers. However, MFT has certain limitations for lab experiments. It has not yet been fully characterized, and its mechanism of action is not yet fully understood. Furthermore, MFT has not yet been tested in human clinical trials.
Direcciones Futuras
MFT has shown remarkable potential in treating various diseases, making it a promising candidate for drug development. Future research should focus on further characterizing MFT and understanding its mechanism of action. Furthermore, future research should focus on testing MFT in human clinical trials to evaluate its safety and efficacy. In addition, future research should focus on developing more efficient synthesis methods for MFT. Finally, future research should focus on developing analogs of MFT with improved biological properties.
Conclusion:
In conclusion, MFT is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological properties. It has shown potential in treating various diseases, such as cancer, Alzheimer's disease, and diabetes. MFT has been synthesized using various methods and has been characterized using various spectroscopic techniques. However, its mechanism of action is not yet fully understood, and it has not yet been tested in human clinical trials. Future research should focus on further characterizing MFT, understanding its mechanism of action, and testing it in human clinical trials.
Métodos De Síntesis
MFT has been synthesized using various methods, such as the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of ethanol and acetic acid. Another method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of glacial acetic acid and acetic anhydride. The synthesized compound has been characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
MFT has shown remarkable biological properties, making it a potential candidate for drug development. It has shown promising results in treating various diseases, such as cancer, Alzheimer's disease, and diabetes. MFT has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown potential as an anti-inflammatory and antioxidant agent. In addition, MFT has been reported to improve cognitive function and memory in Alzheimer's disease models. Furthermore, MFT has shown potential in regulating blood glucose levels in diabetic models.
Propiedades
IUPAC Name |
(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)20-19(26-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNOFBVHCIYOH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)
![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)


![N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2426297.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2426300.png)


![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)